molecular formula C24H27N3O3S B11311821 2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide

2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11311821
M. Wt: 437.6 g/mol
InChI Key: FJZQKCYTGGLISN-UHFFFAOYSA-N
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Description

“2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrophthalazinone core, followed by the introduction of the sulfonamide group and the ethyl and methyl substituents. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug discovery.

Medicine

Medically, the compound could be explored for its antimicrobial properties, similar to other sulfonamides. It may also have potential as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might inhibit enzymes by binding to their active sites, or modulate receptors by interacting with specific binding domains. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain relief.

Uniqueness

Compared to these similar compounds, “2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide” has a more complex structure, which may confer unique biological activities and chemical reactivity. Its hexahydrophthalazinone core and multiple substituents provide opportunities for diverse interactions with biological targets and chemical reagents.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-4-17-13-14-18(23-19-10-6-7-11-20(19)24(28)27(3)25-23)15-22(17)31(29,30)26-21-12-8-5-9-16(21)2/h5,8-9,12-15,26H,4,6-7,10-11H2,1-3H3

InChI Key

FJZQKCYTGGLISN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4=CC=CC=C4C

Origin of Product

United States

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